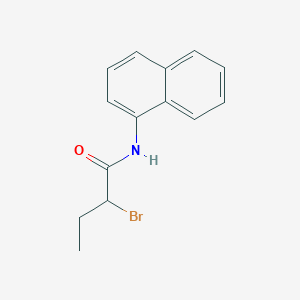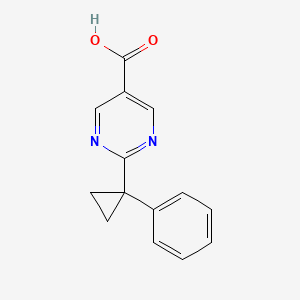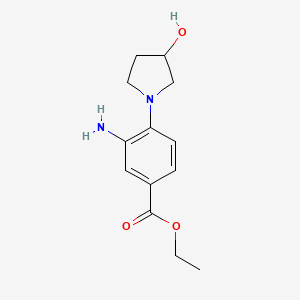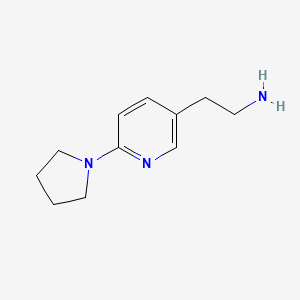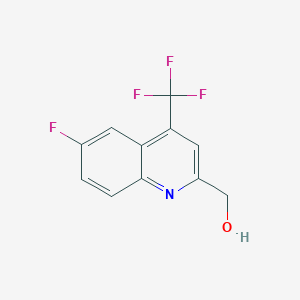
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
Übersicht
Beschreibung
“(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” is a chemical compound with the molecular formula C11H7F4NO . It has a molecular weight of 245.18 g/mol .
Molecular Structure Analysis
The molecular structure of “(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” consists of 11 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom . The InChI representation of the molecule is InChI=1S/C11H7F4NO/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-17)16-10/h1-4,17H,5H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol” include a molecular weight of 245.17 g/mol . It has a computed XLogP3-AA value of 2.3, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . Its topological polar surface area is 33.1 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Oxazolidines Derived from Mefloquine and Arenealdehydes : The synthesis of diastereoisomers and polymorphs from reactions involving mefloquine derivatives has been explored. This includes the study of the crystal structures and fractional crystallization of the products (Gonçalves et al., 2015).
Quinoline Methanols for Malaria Treatment : The development of quinoline methanols based on the mefloquine scaffold for potential use in malaria treatment has been investigated. This includes the study of their structure-activity relationships and identification of new lead compounds (Milner et al., 2011).
Anti-tubercular Activities of Mefloquine Derivatives : The synthesis and evaluation of mefloquine derivatives for their anti-tubercular activities have been researched. This involves the study of their crystal structures and minimum inhibitory concentrations against M. tuberculosis (Wardell et al., 2011).
Antiviral and Antimicrobial Research
Quinoline-Triazole Conjugates Against SARS-CoV-2 : Research on quinoline conjugates incorporating 1,2,3-triazole for their potency against SARS-CoV-2 has been conducted. This includes the development of compounds with significant efficacy compared to reference drugs (Seliem et al., 2021).
Synthesis and Antimicrobial Activity of Quinoline Derivatives : The synthesis of various quinoline derivatives and their subsequent antimicrobial screening has been explored. This includes studies on their effectiveness against bacteria and fungi (Holla et al., 2005).
Fluorescence and Sensing Applications
Novel Fluorophore with Strong Fluorescence : The development of a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range has been studied. This includes its application as a fluorescent labeling reagent (Hirano et al., 2004).
Ratiometric Fluorescence Sensor for Zn2+ Detection : A novel ratiometric fluorescent sensor for Zn2+ detection using a quinoline-based compound has been designed and synthesized. The sensor shows high selectivity and sensitivity (Gu et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
[6-fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-17)16-10/h1-4,17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXFQDLERZVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705225 | |
| Record name | [6-Fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | |
CAS RN |
1116339-63-9 | |
| Record name | [6-Fluoro-4-(trifluoromethyl)quinolin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



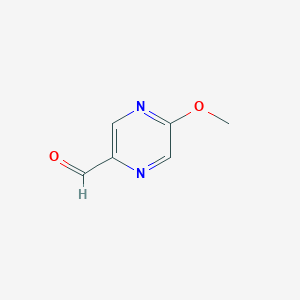
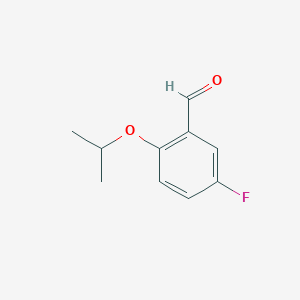
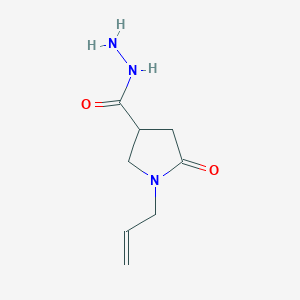
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
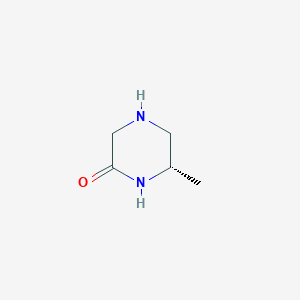
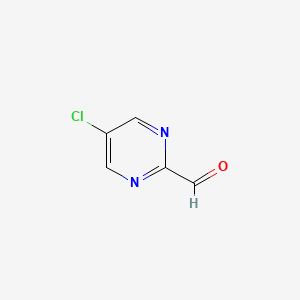
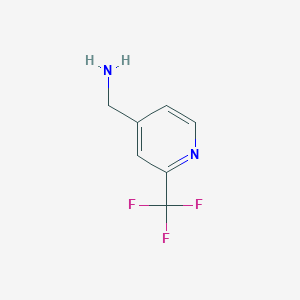
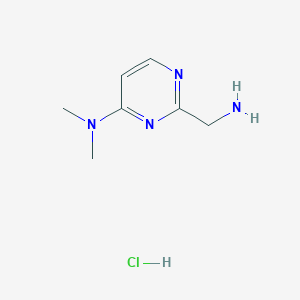
![2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol](/img/structure/B1395861.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
